![molecular formula C14H14N2O3 B2835018 4-(2,3-Dihydro-1-benzofuran-5-carbonyl)morpholine-3-carbonitrile CAS No. 1436352-19-0](/img/structure/B2835018.png)
4-(2,3-Dihydro-1-benzofuran-5-carbonyl)morpholine-3-carbonitrile
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Overview
Description
“4-(2,3-Dihydro-1-benzofuran-5-carbonyl)morpholine-3-carbonitrile” is a compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . This compound is not intended for human or veterinary use and is usually available for research use.
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular formula of “4-(2,3-Dihydro-1-benzofuran-5-carbonyl)morpholine-3-carbonitrile” is C14H14N2O3. The benzofuran ring is a key heterocycle in the structure of this compound . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives have been studied extensively . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Scientific Research Applications
- Benzofuran derivatives exhibit potent anticancer activities. For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects against various cancer cell lines .
- Compound 36 (Fig. 8 in the literature) stands out, inhibiting cell growth in leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells .
- The antifungal activity varies based on substituents. For instance, the order of R2 related to antifungal activity is H > CH3 > PhCH2 .
Anticancer Properties
Antifungal Activity
Anti-Hepatitis C Virus (HCV) Activity
Synthetic Applications
Drug Prospects and Medicinal Chemistry
Mechanism of Action
Future Directions
Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . Future research will likely focus on the development of promising compounds with target therapy potentials and little side effects . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds, so benzofuran and its derivatives have attracted much attention owing to their biological activities .
properties
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-5-carbonyl)morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c15-8-12-9-18-6-4-16(12)14(17)11-1-2-13-10(7-11)3-5-19-13/h1-2,7,12H,3-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRRJTFRXAEXDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)N3CCOCC3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydro-1-benzofuran-5-carbonyl)morpholine-3-carbonitrile |
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